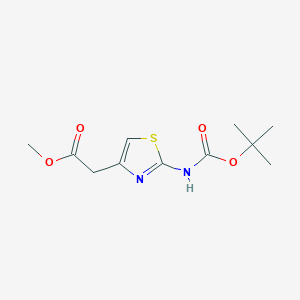

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate

Description

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate (CAS No. PAI 03 030254) is a thiazole-derived compound with the molecular formula C₁₁H₁₆N₂O₄S and a molecular weight of 272.32 g/mol . It features a thiazole ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a methyl ester-linked acetate moiety at the 4-position. This compound is primarily used as a key intermediate in the synthesis of cephalosporin antibiotics, such as cefdinir, where the Boc group serves to protect the amine during synthetic steps . Its structural design balances reactivity for further derivatization and stability under specific reaction conditions.

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-9-12-7(6-18-9)5-8(14)16-4/h6H,5H2,1-4H3,(H,12,13,15) |

InChI Key |

OUVVYHVGBUYXIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Hantzsch Thiazole Synthesis

This method involves constructing the thiazole core from β-keto esters and thiourea derivatives. A representative protocol includes:

- Reactants : Methyl 3-oxopentanoate (β-keto ester), thiourea, and bromine.

- Conditions : Glacial acetic acid at 10°C, followed by room-temperature stirring.

- Mechanism : Bromine facilitates cyclization, forming the thiazole ring with an amino group at position 2 and a methyl acetate side chain at position 4.

- BOC Protection : The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine.

Key Data :

| Parameter | Value |

|---|---|

| Yield (cyclization) | ~30–60% (estimated from) |

| BOC Protection Yield | 85–90% (from analogous steps in) |

Esterification of Pre-Formed Carboxylic Acid

The commercially available 2-[2-[(tert-butoxycarbonyl)amino]thiazol-4-yl]acetic acid (CAS 89336-46-9) serves as a direct precursor. Conversion to the methyl ester proceeds via:

- Reactants : Acid (1 equiv), methanol (excess), catalytic sulfuric acid.

- Conditions : Reflux for 4–6 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

Key Data :

| Parameter | Value |

|---|---|

| Purity (post-workup) | ≥98% (HPLC) |

| Solubility in Methanol | Fully soluble |

Multistep Coupling and Functionalization

A patent-described approach (US10351556B2) outlines:

- Silylation : Treatment of tert-butyl 3-oxopentanoate with N,O-bis(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance reactivity.

- Isocyanate Coupling : Reaction with chlorosulfonyl isocyanate to form an intermediate acyl chloride.

- Esterification : Methanol quench yields the methyl ester.

Key Data :

| Parameter | Value |

|---|---|

| Intermediate Stability | Sensitive to moisture |

| Overall Yield | ~40–50% (estimated from) |

Comparative Analysis of Methods

Applications and Derivatives

The compound serves as a precursor for:

- Pharmaceutical Agents : Solid dispersions with enhanced bioavailability (e.g., formula-1 in).

- Fluorescent Probes : Thiazole-based conjugates for receptor studies (e.g., BODIPY derivatives in).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions, and the amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

Oxidation: Oxidized thiazole derivatives

Reduction: Reduced thiazole derivatives

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is primarily related to its ability to interact with biological targets through its thiazole ring. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The Boc protecting group ensures that the amino group remains inactive during these interactions, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Methyl 2-(2-Aminothiazol-4-yl)acetate

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.2 g/mol (CAS 64987-16-2) .

- Key Differences: Lacks the Boc-protecting group on the thiazole amino substituent.

- Implications: The free amino group increases reactivity, making it prone to undesired side reactions (e.g., oxidation or nucleophilic attack). This limits its utility in multi-step syntheses but enhances its role in direct coupling reactions .

Ethyl 2-(2-Aminothiazol-4-yl)acetate

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 186.23 g/mol (CAS 53266-94-7) .

- Key Differences : Ethyl ester instead of methyl ester.

- Implications : The ethyl group marginally increases hydrophobicity and may alter solubility in organic solvents. This subtle change can influence reaction kinetics in ester hydrolysis or transesterification steps .

2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid

- Molecular Formula : C₁₀H₁₄N₂O₄S

- Molecular Weight : 258.29 g/mol .

- Key Differences : Carboxylic acid replaces the methyl ester.

- Implications : The free carboxylic acid enhances water solubility and enables conjugation via carboxylate chemistry (e.g., amide bond formation). This form is critical in late-stage functionalization of antibiotics .

Methyl 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

- Molecular Formula : C₁₄H₁₄N₂O₄S

- Molecular Weight : 306.34 g/mol (CAS 103053-97-0) .

- Key Differences: Benzyloxycarbonyl (Cbz) replaces Boc as the amino-protecting group.

- Implications: Cbz is stable under acidic conditions but cleaved via hydrogenolysis, offering orthogonal protection strategies compared to Boc. This compound is preferred in synthetic routes requiring acid-labile intermediates .

Methyl 2-(2-Acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate

Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate

- Molecular Formula: C₁₄H₁₅NO₃S

- Molecular Weight : 277.34 g/mol (CAS 144060-92-4) .

- Key Differences: A 4-methoxyphenyl group replaces the Boc-amino substituent.

- Implications : The electron-donating methoxy group enhances the thiazole’s aromaticity and may improve binding affinity in pharmaceutical targets, such as kinase inhibitors .

Structural and Functional Analysis Table

Biological Activity

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is synthesized through the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Key Characteristics:

The biological activity of this compound is primarily attributed to its structural features, particularly the thiazole ring, which can participate in hydrogen bonding and π-π interactions. These interactions may influence the compound's binding affinity to various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, with promising results observed in vitro against various strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to induce apoptosis in cancer cells through multiple pathways. For instance, studies have shown that certain thiazole compounds can inhibit specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), leading to increased multipolarity and subsequent cell death in centrosome-amplified cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies

- Anticancer Efficacy : In a study focusing on thiazole derivatives, researchers discovered that this compound exhibited micromolar inhibition of HSET (KIFC1), demonstrating its potential as a therapeutic agent against cancers characterized by centrosome amplification. The study reported enhanced cytotoxicity and selectivity against cancer cells compared to normal cells .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial activity .

Research Findings

Recent findings have highlighted the importance of structural modifications on the biological activity of thiazole derivatives. For instance, variations in substituents on the thiazole ring can significantly alter potency and selectivity against different biological targets .

Table 2: Structural Variations and Their Impact on Activity

| Structural Variation | Impact on Activity |

|---|---|

| Substituent length | Affects binding affinity |

| Electrophilic groups | Enhances cytotoxicity |

| Presence of hydrogen bond donors | Increases interaction with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.